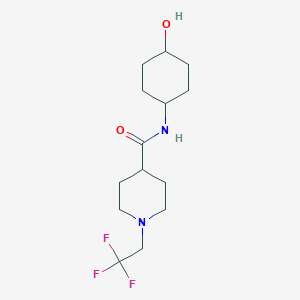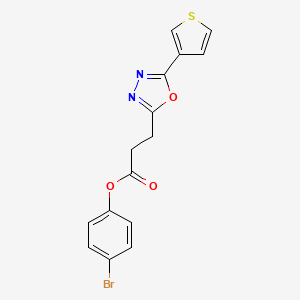![molecular formula C14H19ClN2O3S2 B7051219 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone](/img/structure/B7051219.png)
2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom, a piperazine ring, and a dioxothiolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, chlorination is performed using reagents like thionyl chloride or sulfuryl chloride.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.
Dioxothiolane Group Addition: The dioxothiolane group is added via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine rings.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: Halogen substitution reactions can occur at the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of conductive polymers.
Biology
Pharmacology: Investigation as a potential drug candidate for various therapeutic areas.
Medicine
Drug Development: Exploration of its efficacy and safety in preclinical and clinical trials.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone
- 2-(5-Methylthiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone
Uniqueness
The presence of the chlorine atom on the thiophene ring and the dioxothiolane group distinguishes 2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone from its analogs, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c15-13-2-1-12(21-13)9-14(18)17-6-4-16(5-7-17)11-3-8-22(19,20)10-11/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIHIYQWGIXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7051139.png)
![N-[2-[5-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7051146.png)
![N-butyl-1-[2-(1-methylpyrazol-4-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7051152.png)
![3-[[1-(Methylsulfonylmethyl)cyclobutyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide](/img/structure/B7051165.png)

![3-[[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7051173.png)
![5-(Methoxymethyl)-3-[[1-(methylsulfonylmethyl)cyclobutyl]methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7051177.png)
![2,2,2-trifluoro-N-[1-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7051191.png)
![N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide](/img/structure/B7051197.png)
![N-[2-methyl-3-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]phenyl]butanamide](/img/structure/B7051203.png)
![[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B7051220.png)

![2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile](/img/structure/B7051230.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7051235.png)
